

Comparative Guide to the On-Target Effects of PD-1-IN-17 TFA

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Compound of Interest		
Compound Name:	PD-1-IN-17 TFA	
Cat. No.:	B10814277	Get Quote

This guide provides a comprehensive comparison of the on-target effects of **PD-1-IN-17 TFA** (also known as CA-170), an oral small-molecule inhibitor of PD-L1, PD-L2, and VISTA, with those of established monoclonal antibody-based PD-1 and PD-L1 inhibitors. The information is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance based on available preclinical and clinical data.

Mechanism of Action

PD-1-IN-17 TFA (CA-170) is an orally bioavailable small molecule designed to disrupt the signaling of key immune checkpoint proteins.[1][2][3] Unlike antibody-based therapies that block a single checkpoint, CA-170 is a dual antagonist of the PD-1/PD-L1 and VISTA pathways. [1][4][5] By inhibiting PD-L1, PD-L2, and V-domain Ig suppressor of T-cell activation (VISTA), CA-170 aims to restore T-cell-mediated anti-tumor immunity.[1][3][6] However, it is important to note that one study has questioned the direct binding of CA-170 to PD-L1, suggesting its mechanism of action may be more complex.[7]

Data Presentation

The following tables summarize the available quantitative data for **PD-1-IN-17 TFA** (CA-170) and provide a comparison with representative PD-1 and PD-L1 antibody inhibitors.

Table 1: In Vitro Activity of **PD-1-IN-17 TFA** (CA-170)



Parameter	PD-1-IN-17 TFA (CA-170)	Source
Splenocyte Proliferation Inhibition	92% inhibition at 100 nM	[8]
T-cell Proliferation Rescue (PD-L1 mediated)	Dose-dependent enhancement	[7]
IFN-y Production Rescue (PD- L1 mediated)	Effective induction	[3]
T-cell Proliferation Rescue (VISTA mediated)	Dose-dependent enhancement	[7]

Table 2: Clinical Efficacy of PD-1-IN-17 TFA (CA-170) in a Phase II Trial

Tumor Type	Dosage	Clinical Benefit Rate (CBR)
Head and Neck Squamous Cell Carcinoma (HNSCC)	400 mg	Higher than 800 mg
Non-Small Cell Lung Cancer (NSCLC)	400 mg	Higher than 800 mg
Hodgkin Lymphoma	400 mg	Higher than 800 mg
Overall (all tumor types)	400 mg & 800 mg	59.5%
Source:[9]		

Table 3: Comparative Efficacy of PD-1 vs. PD-L1 Monoclonal Antibody Inhibitors (Meta-analysis Data)



Parameter	PD-1 Inhibitors (e.g., Nivolumab, Pembrolizumab)	PD-L1 Inhibitors (e.g., Atezolizumab)	Source
Overall Response Rate (ORR)	~19%	~18.6%	[10]
Overall Survival (OS) Benefit	Generally better than PD-L1 inhibitors	Generally less than PD-1 inhibitors	[11]
Progression-Free Survival (PFS) Benefit	Generally better than PD-L1 inhibitors	Generally less than PD-1 inhibitors	[11]

Experimental Protocols

Detailed methodologies for key experiments cited are provided below.

1. Splenocyte Proliferation Assay

This assay is used to assess the immunomodulatory activity of a compound on primary immune cells.

- Cell Isolation: Splenocytes are isolated from the spleens of mice (e.g., Balb/c).
- Cell Culture: Cells are seeded in 96-well plates in a suitable culture medium.
- Stimulation: Splenocytes are stimulated with a mitogen like concanavalin A (ConA) or lipopolysaccharide (LPS) to induce proliferation.
- Compound Treatment: The test compound (e.g., PD-1-IN-17 TFA) is added at various concentrations.
- Proliferation Measurement: Cell proliferation is measured using methods like the MTT assay, which quantifies metabolically active cells, or CFSE staining, which tracks cell division by dye dilution.[8][12]
- 2. PD-1/PD-L1 Blockade Bioassay (Cell-Based)



This assay measures the ability of an inhibitor to block the interaction between PD-1 and PD-L1 and restore T-cell activation.

- Cell Lines: Two engineered cell lines are used:
 - PD-1 Effector Cells: Jurkat T-cells that express human PD-1 and a reporter gene (e.g., luciferase) under the control of an NFAT response element.
 - PD-L1 aAPC/CHO-K1 Cells: CHO-K1 cells that express human PD-L1 and a T-cell receptor (TCR) activator.[13]
- Co-culture: The two cell lines are co-cultured. The interaction between PD-1 and PD-L1 inhibits TCR signaling, resulting in low reporter gene expression.
- Inhibitor Addition: The test inhibitor (e.g., **PD-1-IN-17 TFA** or an antibody) is added. If the inhibitor blocks the PD-1/PD-L1 interaction, the inhibitory signal is released, leading to TCR activation and increased reporter gene expression.[13]
- Signal Detection: The reporter signal (e.g., luminescence) is measured to quantify the inhibitor's activity.[13]
- 3. PD-1/PD-L1 Binding Assay (Biochemical)

This assay directly measures the binding affinity between PD-1 and PD-L1 and the ability of an inhibitor to disrupt this interaction.

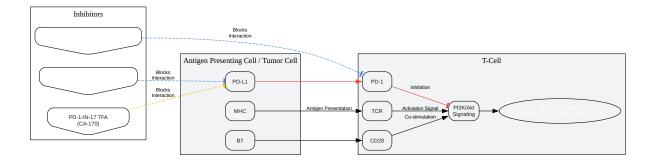
- Reagents: Recombinant human PD-1 and PD-L1 proteins, with one or both being tagged (e.g., with biotin or a His-tag).
- Assay Principle: The assay is typically performed in a microplate format. The interaction between the tagged PD-1 and PD-L1 proteins is detected using a technology like HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaLISA.[14][15]
- Inhibitor Testing: The test compound is added to the assay wells to compete with the binding of PD-1 and PD-L1.



 Data Analysis: A decrease in the detection signal indicates that the inhibitor is disrupting the PD-1/PD-L1 interaction. The IC50 value, representing the concentration of the inhibitor required to block 50% of the binding, can be calculated.[14]

Mandatory Visualization

PD-1 Signaling Pathway and Inhibition

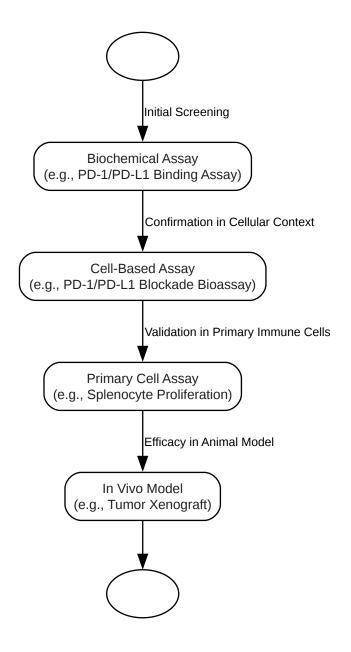


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Caption: PD-1 signaling pathway and points of intervention by various inhibitors.

Experimental Workflow for On-Target Effect Confirmation



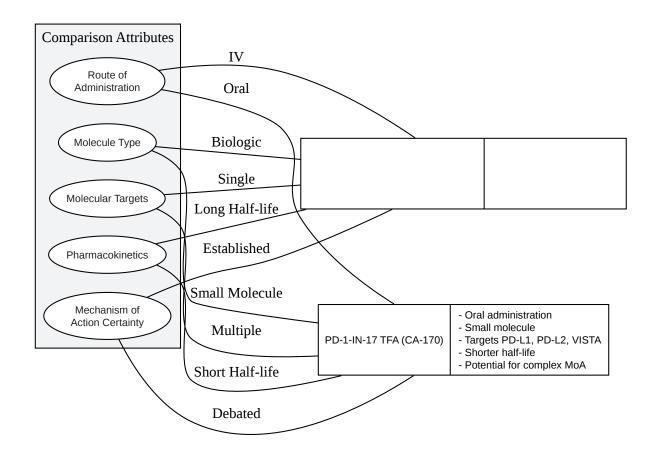


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Caption: A typical experimental workflow for confirming the on-target effects of a PD-1 pathway inhibitor.

Logical Comparison of PD-1-IN-17 TFA and Antibody Inhibitors





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Caption: A logical comparison of key attributes between **PD-1-IN-17 TFA** and antibody-based PD-1/PD-L1 inhibitors.

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